6-benzyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one
Overview
Description
6-benzyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a useful research compound. Its molecular formula is C26H20O4 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.13615911 g/mol and the complexity rating of the compound is 656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques and Applications
- Innovative Synthesis Methods: Research has explored the synthesis of benzo[c]chromen-6-ones using Suzuki coupling and lactonization sequences, highlighting the efficiency of ionic liquids in speeding up reactions and simplifying the synthesis process. This method has been applied from laboratory scale to multi-kilogram synthesis, demonstrating its scalability for industrial applications (Kemperman et al., 2006).
- Catalyst-Free Synthesis: Another study presented a catalyst-free synthesis of diversely substituted benzo[c]chromenes in aqueous media under microwave irradiation, showcasing an environmentally friendly approach to generating these compounds (He et al., 2012).
Medicinal Chemistry and Biological Applications
- Biological Activities: Certain compounds, such as tectorigenin monohydrate, an isoflavone derivative, have been isolated and studied for their antimicrobiotic and anti-inflammatory effects. This highlights the potential medicinal applications of structurally related furo[3,2-g]chromen-7-ones (Liu et al., 2008).
Materials Science Applications
- Fluorescence and Sensing: Studies on compounds like 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one have revealed unusual fluorescence properties, which are almost non-fluorescent in aprotic solvents but highly fluorescent in protic solvents. Such properties are essential for developing new fluorogenic sensors (Uchiyama et al., 2006).
Properties
IUPAC Name |
6-benzyl-3-(4-methoxyphenyl)-5-methylfuro[3,2-g]chromen-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O4/c1-16-20-13-22-23(18-8-10-19(28-2)11-9-18)15-29-24(22)14-25(20)30-26(27)21(16)12-17-6-4-3-5-7-17/h3-11,13-15H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPIOUGJXXICPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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